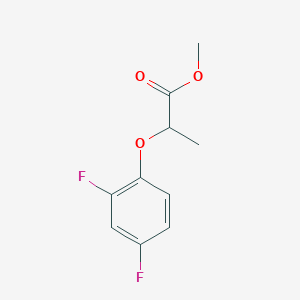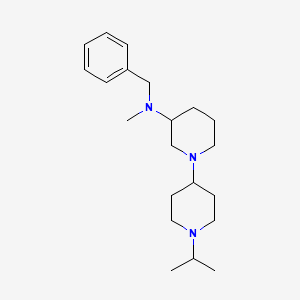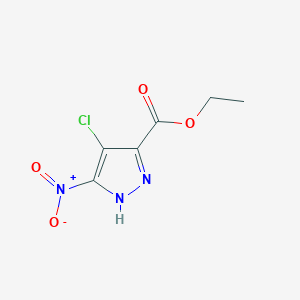![molecular formula C21H18N4O3 B6125215 N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6125215.png)
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is known to play a crucial role in the regulation of immune responses, and its inhibition has shown promise in the treatment of various types of cancer.
Mechanism of Action
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide works by blocking the adenosine A2A receptor, which is expressed on various immune cells, including T cells, B cells, and natural killer cells. Adenosine is a molecule that is produced by tumor cells and can suppress immune responses by binding to the A2A receptor. By blocking this receptor, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide can enhance the anti-tumor activity of immune cells and promote tumor cell death.
Biochemical and Physiological Effects:
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It can increase the production of cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which are important for immune cell activation and tumor cell death. N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide can also increase the infiltration of immune cells into tumors, leading to increased tumor cell death and decreased tumor growth.
Advantages and Limitations for Lab Experiments
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a suitable candidate for further research. It has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also some limitations to using N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide in lab experiments. It may not be effective in all types of cancer, and its efficacy may depend on the immune microenvironment of the tumor.
Future Directions
There are several future directions for research on N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide. One area of interest is the combination of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide with other immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy. Another area of interest is the development of biomarkers to predict which patients are most likely to respond to N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide. Additionally, further studies are needed to determine the optimal dosing and scheduling of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide in clinical trials. Overall, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has shown promise as a potential cancer immunotherapy, and further research is needed to fully understand its potential in the treatment of cancer.
Synthesis Methods
The synthesis of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide involves several steps, starting with the reaction of 2-methoxyphenol with 2-bromoethyl pyridine. This produces an intermediate, which is then reacted with 1H-indazole-3-carboxylic acid to form the final product. The synthesis of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been optimized to produce high yields and purity, making it a suitable candidate for further research.
Scientific Research Applications
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been extensively studied for its potential use in cancer immunotherapy. In preclinical studies, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been shown to enhance the anti-tumor activity of immune cells, such as T cells and natural killer cells, by blocking the adenosine A2A receptor. This receptor is known to suppress immune responses, and its inhibition can lead to increased tumor cell death and decreased tumor growth.
properties
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-27-17-10-4-5-11-18(17)28-21-14(7-6-12-22-21)13-23-20(26)19-15-8-2-3-9-16(15)24-25-19/h2-12H,13H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUUIYHKBQWXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6125133.png)
![2-{4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B6125138.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B6125146.png)
![4-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B6125153.png)
![N-(4-ethoxyphenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6125159.png)

![2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B6125173.png)
![ethyl [(4-phenyl-1-piperazinyl)carbonothioyl]carbamate](/img/structure/B6125182.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6125195.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6125201.png)


![7-(3,4-difluorobenzyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6125220.png)
